6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride
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Overview
Description
6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClF3NO3. It is a morpholine derivative that contains a trifluoromethyl group, which imparts unique chemical properties to the compound. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride typically involves the reaction of morpholine derivatives with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying the effects of trifluoromethylated compounds on various biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Another trifluoromethylated compound with similar chemical properties.
6-(Trifluoromethyl)nicotinic acid: A derivative of nicotinic acid with a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride is unique due to its morpholine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H9ClF3NO3 |
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Molecular Weight |
235.59 g/mol |
IUPAC Name |
6-(trifluoromethyl)morpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)4-1-10-3(2-13-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H |
InChI Key |
QFNBXBWWLOWDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(N1)C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
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